![molecular formula C11H9ClIN5O B4585895 N-(2-allyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide](/img/structure/B4585895.png)
N-(2-allyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-allyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide typically involves multi-step chemical processes. For example, in the synthesis of related benzamide compounds, methods like the condensation of various acids with amines, or the reaction of benzotriazinones with potassium iodide, have been employed (Raffa et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction and spectroscopic methods (NMR, IR, MS). These methods provide detailed insights into the molecular conformation and the arrangement of atoms (He et al., 2014).
Chemical Reactions and Properties
Compounds like N-(2-allyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide often participate in various chemical reactions, leading to the formation of structurally diverse and potentially biologically active molecules. For instance, the reaction of benzamides with hydrazine derivatives can lead to the formation of pyrazoline derivatives, which exhibit different pharmacological activities (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, like melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often studied using thermal analysis and crystallography (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key to determining the utility of these compounds in various applications. Studies often use spectroscopic and computational methods to analyze these properties (Karabulut et al., 2014).
Scientific Research Applications
Catalytic Applications
The use of N-allyl-amides of 2-iodobenzoic acid in catalytic cyclisation showcases the utility of compounds with iodobenzamide structures in synthesizing structurally complex molecules, including spiro- and bridged-ring compounds, demonstrating their importance in organic synthesis and drug discovery processes (Grigg, Sridharan, Stevenson, & Worakun, 1986).
Crystal Engineering
Research on the crystal engineering involving hydrogen bonds and halogen bonds, utilizing compounds like 4-iodobenzamide, highlights the strategic use of halogen atoms in designing molecular architectures. This is crucial for the development of materials with tailored properties for applications in catalysis, sensor technology, and pharmaceuticals (Saha, Nangia, & Jaskólski, 2005).
Antiallergic Agents
Compounds with tetrazole functionalities, similar to the tetrazol-5-yl group in the queried compound, have been investigated for their potential as antiallergic agents. These studies contribute to the understanding of how tetrazole-containing compounds can modulate biological pathways, offering insights into their potential therapeutic applications (Peet, Baugh, Sunder, Lewis, Matthews, Olberding, & Shah, 1986).
Photocatalytic Degradation
The application of photocatalytic degradation processes using TiO2 and related compounds for the degradation of environmental pollutants such as propyzamide, highlights the potential environmental applications of compounds with similar functional groups for pollution control and remediation efforts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Synthesis and Characterization
The synthesis and characterization of novel compounds, including those with allyl groups and their applications in creating high-performance thermosets, demonstrate the significance of such chemical structures in developing materials with advanced properties for industrial applications (Agag & Takeichi, 2003).
properties
IUPAC Name |
2-chloro-5-iodo-N-(2-prop-2-enyltetrazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClIN5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-6-7(13)3-4-9(8)12/h2-4,6H,1,5H2,(H,14,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYPAPIUSXJCDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClIN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-allyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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